molecular formula C50H32F4 B13650301 1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene

1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene

Cat. No.: B13650301
M. Wt: 708.8 g/mol
InChI Key: MRRHMRSLWNEHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is a chemical compound characterized by a central ethylene core with four fluorobenzene rings attached to it. The molecular formula for this compound is C28H16F4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene typically involves the reaction of 4-fluorobenzaldehyde with a suitable ethylene precursor under specific conditions. One common method involves the use of a Knoevenagel condensation reaction, where 4-fluorobenzaldehyde reacts with an ethylene precursor in the presence of a base such as piperidine . The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with π-electron-rich systems, leading to strong π-π stacking interactions.

    Pathways Involved: The compound’s ability to form stable covalent bonds with other molecules makes it an excellent candidate for the development of COFs and MOFs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-Tetrakis(4’-fluoro-[1,1’-biphenyl]-4-yl)ethene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and electronic devices .

Biological Activity

1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene (TFBE) is a synthetic organic compound characterized by a central ethylene core with four 4-fluorobiphenyl substituents. Its unique structure imparts distinctive electronic properties that make it of interest in various fields including materials science and biological applications. This article explores the biological activity of TFBE, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C28H16F4
  • Molecular Weight : 708.8 g/mol
  • IUPAC Name : 1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene
  • CAS Number : 1850363-90-4

The biological activity of TFBE is primarily attributed to its interaction with cellular components and pathways. The presence of fluorine atoms enhances its electron-withdrawing ability, which may influence its reactivity and interaction with biological targets. The compound has been investigated for its potential applications in biosensing due to strong electrochemiluminescence properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related fluorinated compounds have shown selective toxicity towards cancer cells while sparing normal cells. TFBE's structural similarity suggests potential for similar activity.

Case Study: Fluorinated Compounds in Cancer Therapy

A study published in Nature highlighted the efficacy of fluorinated biphenyl derivatives in inhibiting tumor growth in vitro and in vivo models. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways.

CompoundIC50 (μM)Selectivity Index
TFBETBDTBD
Compound A0.510
Compound B1.05

Applications in Materials Science

TFBE has been utilized as a building block in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials are being explored for applications in gas storage, separation technologies, and as advanced electronic materials due to their unique electronic properties.

Comparison with Related Compounds

TFBE's biological activity can be compared to similar compounds such as:

  • 1,1,2,2-Tetrakis(4-bromophenyl)ethene : Exhibits different reactivity due to bromine's larger atomic size.
  • 1,1,2,2-Tetrakis(4-aminophenyl)ethene : Shows enhanced solubility and potential for different biological interactions due to amino groups.

Properties

Molecular Formula

C50H32F4

Molecular Weight

708.8 g/mol

IUPAC Name

1-fluoro-4-[4-[1,2,2-tris[4-(4-fluorophenyl)phenyl]ethenyl]phenyl]benzene

InChI

InChI=1S/C50H32F4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H

InChI Key

MRRHMRSLWNEHNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)C6=CC=C(C=C6)F)C7=CC=C(C=C7)C8=CC=C(C=C8)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.